Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate
Description
Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-10-5-7(6)8(11)9(12)13-2/h3-5,8,11H,1-2H3 |
InChI Key |
WITYDVOCKUGAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate typically involves the reaction of 4-methylpyridine with acetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Saponification : Treatment with aqueous NaOH converts the ester to 2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid.
Yields exceed 85% under reflux conditions (4 h, 80°C) . -
Acid-Catalyzed Hydrolysis : Dilute HCl (1M) at 60°C produces the same carboxylic acid with slower kinetics (12 h, ~70% yield).
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Saponification | 1M NaOH, 80°C, 4 h | 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid | 85–90% |
| Acid Hydrolysis | 1M HCl, 60°C, 12 h | 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid | 65–70% |
Hydrazinolysis
Reaction with hydrazine hydrate forms the corresponding hydrazide:
-
The hydrazide serves as a precursor for heterocyclic synthesis (e.g., pyrazoles).
Acylation Reactions
The hydroxyl group undergoes acetylation with acetic anhydride:
-
Catalyzed by DMAP in dichloromethane (25°C, 4 h, 90% yield) .
-
Products like methyl 3-acetoxy-3-(4-methylpyridin-3-yl)acetate are stabilized for further functionalization.
Oxidation Reactions
The α-hydroxy ester moiety is susceptible to oxidation:
-
Oxidation to Ketone : Using PCC (pyridinium chlorochromate) in dichloromethane yields methyl 2-oxo-2-(4-methylpyridin-3-yl)acetate.
-
Reaction time: 3 h at 0°C (~60% yield).
-
Trichloroacetimidate Formation
The hydroxyl group reacts with trichloroacetonitrile under basic conditions to form trichloroacetimidate derivatives:
-
Conducted in dichloromethane with DBU (2 h, 25°C, 80% yield) .
-
These intermediates are useful in glycosylation and nucleophilic substitution reactions.
Coordination Chemistry
The pyridine ring and hydroxyl group enable metal complexation:
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
-
Coordination occurs via the pyridine nitrogen and hydroxyl oxygen, creating chelate structures.
Comparative Reactivity Table
| Reaction | Key Reagents/Conditions | Primary Product | Application |
|---|---|---|---|
| Saponification | NaOH, aqueous, 80°C | Carboxylic acid salt | Pharmaceutical intermediates |
| Hydrazinolysis | Hydrazine hydrate, ethanol | Hydrazide derivative | Heterocyclic synthesis |
| Acetylation | Ac₂O, DMAP, CH₂Cl₂ | Acetylated ester | Protecting group strategies |
| Oxidation | PCC, CH₂Cl₂, 0°C | α-Keto ester | Bioactive molecule synthesis |
| Trichloroacetimidate formation | CCl₃CN, DBU, CH₂Cl₂ | Trichloroacetimidate intermediate | Glycosylation reactions |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by proton transfer.
-
Acetylation : DMAP acts as a nucleophilic catalyst, enhancing the electrophilicity of acetic anhydride .
-
Oxidation : PCC abstracts a hydrogen from the hydroxyl group, forming a ketone through a radical intermediate.
Scientific Research Applications
Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
- Methyl 2-(4-methylpyridin-2-yl)acetate
- Methyl 2-(3-methylpyridin-2-yl)acetate
Comparison: Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Biological Activity
Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features both hydroxyl and ester functional groups, which are crucial for its biological interactions. The presence of the pyridine ring enhances its chemical reactivity and potential biological effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the ester group may facilitate lipophilicity, enhancing membrane permeability and interaction with cell surfaces. These interactions can modulate various signaling pathways involved in inflammation and microbial resistance.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of the p38 MAPK pathway, which plays a crucial role in inflammatory responses .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In a series of tests, it was found to have Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Gram-negative bacteria such as E. coli . Its antifungal properties were confirmed against Candida albicans, with MIC values indicating moderate effectiveness.
Case Study 1: In Vivo Anti-inflammatory Effects
In a study involving a mouse model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound resulted in a marked reduction in inflammatory markers. The compound significantly decreased levels of nitric oxide synthase (iNOS), suggesting its potential as an anti-inflammatory agent in clinical settings .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that this compound exhibited significant antibacterial activity against both resistant strains of bacteria and common pathogens, supporting its potential use as an antibiotic alternative .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and ester groups, pyridine ring | Anti-inflammatory, antimicrobial |
| Methyl 2-hydroxy-6-methylpyridine | Similar structure but different methyl position | Moderate anti-inflammatory |
| Methyl 2-hydroxy-pyridine | Lacks methyl substitution on pyridine | Lower biological activity |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate, and how can purity be validated?
Methodological Answer: Synthesis typically involves esterification or hydroxylation of precursors, such as 4-methylpyridine derivatives. Key steps include:
- Chiral separation : Use chiral columns (e.g., Chiralpak IA or CP-Chirasil-Dex CB) to resolve stereoisomers, as demonstrated for structurally similar esters .
- Purification : Employ techniques like flash chromatography or recrystallization from mixed solvents (e.g., petroleum ether/ethyl acetate) to isolate the compound .
- Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, HRMS data (m/z) should match theoretical molecular weights, while NMR should resolve signals for the methylpyridinyl and hydroxyacetate moieties .
Q. How should researchers handle safety risks associated with this compound during synthesis?
Methodological Answer:
- Hazard Mitigation : Refer to safety data sheets (SDS) for structurally related esters (e.g., acute toxicity Category 4 for oral/dermal/inhalation exposure). Use fume hoods, gloves, and eye protection .
- Emergency Protocols : Ensure access to emergency contact numbers (e.g., +44(0)1840 212137 for Key Organics Limited) and spill kits for acid/ester cleanup .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve ambiguities?
Methodological Answer:
- Stereocontrol : Optimize reaction conditions (e.g., chiral catalysts, temperature) to favor specific enantiomers. For example, asymmetric hydroxylation using organocatalysts may enhance enantiomeric excess .
- Analytical Resolution :
- GC/MS with chiral columns : Compare retention times (tR) of stereoisomers on Cyclohexyl-β or CP-Chirasil-Dex CB columns .
- Polarimetry : Measure specific rotation ([α]D²⁶) to confirm optical activity and compare with literature values for similar esters (e.g., Methyl (R)-2-hydroxy-2-phenylacetate: [α]D²⁶ = +15.5°) .
Q. How do computational models predict the solubility and bioavailability of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use 3D structural analogs (e.g., Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate) to estimate logP (≈0.7–1.3), aqueous solubility (≈0.0–0.8 mmHg vapor pressure), and hydrogen-bonding capacity (PSA ≈66–70 Ų) .
- Bioavailability Prediction : Apply in silico tools (e.g., SwissADME) to assess permeability via the blood-brain barrier (BBB) or intestinal absorption, leveraging similarity to phenylacetic acid derivatives .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- NMR Discrepancies : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw). For example, the hydroxy group may exhibit variable δH (1.5–5.0 ppm) depending on solvent and hydrogen bonding .
- HRMS Validation : Cross-check observed [M+H]⁺ or [M–H]⁻ values against theoretical masses (e.g., C₁₀H₁₂NO₃: 209.0794 Da) to rule out impurities .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 6 months) and analyze via HPLC. Structurally similar esters show hydrolysis in aqueous buffers (pH <3 or >9) .
- Storage Recommendations : Store desiccated at –20°C in amber vials to prevent photodegradation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
